2-(2,4-dichlorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
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Overview
Description
This compound is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid, which are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The compound is synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
Synthesis Analysis
The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Physical and Chemical Properties Analysis
The compound appears as pale yellow crystals . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research indicates that novel quinazolinyl acetamides, including derivatives similar to the specified compound, exhibit significant analgesic and anti-inflammatory activities. For example, a study found that a related compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, demonstrated potent analgesic and anti-inflammatory effects (Alagarsamy et al., 2015).
Antimicrobial Activities
Quinazolin-4(3H)one derivatives, closely related to the compound , have been shown to possess antimicrobial properties. One study synthesized a series of these compounds and found that certain derivatives exhibited good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011).
Anticonvulsant Activity
Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, a compound structurally similar to the one , have been investigated for their anticonvulsant activity. The research indicated a positive correlation between docking study results and in vivo anticonvulsant efficacy (El Kayal et al., 2019).
Anticancer Properties
Some studies have explored the synthesis and biological potentials of quinazolin-3(4H)-yl acetamide derivatives, noting their in vitro antimicrobial and anticancer activities. A particular focus was on their potential as anticancer molecules, as evidenced in molecular docking studies (Mehta et al., 2019).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative structurally akin to the compound was evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O2/c20-11-5-6-15(13(21)9-11)29-10-17(28)25-8-7-16-26-14-4-2-1-3-12(14)18(27-16)19(22,23)24/h5-6,9H,1-4,7-8,10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOKUPPHJUIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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